7-chloro-N-(4-methoxybenzyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide
Description
7-Chloro-N-(4-methoxybenzyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide is a heterocyclic compound featuring a thiazolo[3,4-a]quinazoline core. Key structural attributes include:
- A 7-chloro substituent on the quinazoline ring, which may enhance lipophilicity and influence electronic properties.
- A carboxamide group at position 3, linked to a 4-methoxybenzyl moiety, which could modulate solubility and bioavailability.
Properties
IUPAC Name |
7-chloro-N-[(4-methoxyphenyl)methyl]-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O3S2/c1-26-12-5-2-10(3-6-12)9-21-18(25)15-16-22-17(24)13-8-11(20)4-7-14(13)23(16)19(27)28-15/h2-8H,9H2,1H3,(H,21,25)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKTDVJNNWFARML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=C3NC(=O)C4=C(N3C(=S)S2)C=CC(=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-chloro-N-(4-methoxybenzyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide is a novel compound belonging to the thiazoloquinazoline class, characterized by its unique structural features that contribute to its diverse biological activities. This article reviews its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molar mass of approximately 350.81 g/mol. Its structure includes a thiazole ring fused with a quinazoline moiety, along with a chloro group and a methoxybenzyl substituent. These features are pivotal in determining its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molar Mass | 350.81 g/mol |
| Melting Point | To be experimentally determined |
| Solubility | Moderate in organic solvents |
Anticancer Activity
Research indicates that derivatives of thiazoloquinazoline compounds often exhibit significant anticancer properties. Specifically, this compound has shown promise in inhibiting various kinases involved in cancer progression. In vitro studies have demonstrated its effectiveness against several cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 (Breast) | 12.54 |
| HCT116 (Colon) | 16.70 |
These values indicate that the compound has potent cytotoxic effects on these cancer cells, suggesting its potential as an anticancer agent .
The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes or receptors involved in disease processes. Studies have shown that it effectively binds to specific molecular targets, modulating enzyme activity and receptor interactions essential for tumor growth and survival .
Other Biological Activities
In addition to its anticancer properties, this compound has been evaluated for other therapeutic potentials:
- Antibacterial Activity : Preliminary studies suggest that it may possess antibacterial properties, making it a candidate for further exploration in treating bacterial infections .
- Activation of Ion Channels : Research has indicated that certain derivatives can activate large-conductance voltage- and Ca²+-activated K⁺ channels, which may have implications for treating conditions like overactive bladder syndrome .
Case Studies
Several studies have explored the synthesis and biological evaluation of thiazoloquinazoline derivatives similar to this compound:
- Synthesis and Evaluation : A series of novel derivatives were synthesized and evaluated for their activity against G-protein coupled receptors (GPCRs). Compounds with specific substitutions showed enhanced activity compared to the parent compound .
- Antiproliferative Studies : Another study reported the antiproliferative effects of various quinazoline derivatives on breast and colon cancer cell lines using the MTT assay. The results highlighted the importance of structural modifications in enhancing biological activity .
Comparison with Similar Compounds
Table 1: Structural Comparison
Key Observations :
Key Observations :
- The target compound’s synthesis may employ EDCI/HOBt-mediated coupling , as seen in for pyrazole carboxamides, which achieved yields of 62–71% .
- The absence of melting point data for the target compound contrasts with ’s detailed thermal characterization of analogs .
Spectroscopic Characterization
Table 3: Spectroscopic Data Comparison
Q & A
Q. Table 1: Representative Reaction Conditions
| Parameter | Range/Choice | Impact on Yield |
|---|---|---|
| Temperature | 80–120°C | Yield ↑ with ↑ temp (up to 110°C) |
| Solvent | DMF > THF | Polar solvents improve intermediate stability |
| Catalyst | ZnCl₂ (0.5 eq) | Reduces reaction time by 30% |
Methodological optimization should employ Design of Experiments (DoE) to minimize trial-and-error approaches, as highlighted in statistical methods for chemical process optimization .
Advanced: How can computational chemistry guide the prediction of this compound’s reactivity in medicinal chemistry applications?
Answer:
Quantum mechanical calculations (e.g., DFT) and molecular docking simulations are critical for predicting:
- Electrophilic sites : The thioxo group (C=S) and quinazoline core are reactive toward nucleophilic agents, which can be modeled using Fukui indices .
- Binding affinity : Docking studies with target enzymes (e.g., kinases) help prioritize derivatives for synthesis. For example, ICReDD’s workflow integrates reaction path searches and experimental feedback to identify optimal substituents for bioactivity .
Q. Methodology :
Perform conformational analysis with molecular dynamics (MD).
Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive regions.
Validate predictions with experimental kinetics (e.g., stopped-flow spectroscopy).
Basic: What spectroscopic techniques are recommended for characterizing the thioxo group and verifying structural integrity?
Answer:
- FT-IR : Strong absorbance at 1150–1250 cm⁻¹ (C=S stretch).
- ¹³C NMR : The thioxo carbon resonates at δ 180–200 ppm, distinct from carbonyl groups.
- Mass spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns consistent with the thiazoloquinazoline scaffold .
Note : Combine multiple techniques to resolve ambiguities, especially when differentiating between thioxo and oxo tautomers.
Advanced: How should researchers address contradictory bioactivity data reported in different studies?
Answer:
Contradictions often arise from variations in assay conditions, impurity profiles, or cellular models. Mitigation strategies include:
Reproducibility protocols :
- Standardize cell lines, solvent controls (e.g., DMSO concentration ≤0.1%).
- Validate purity via HPLC (>95%) and elemental analysis.
Meta-analysis : Pool data from independent studies to identify trends, adjusting for confounding variables (e.g., pH, temperature) .
Mechanistic studies : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to directly measure binding constants, bypassing indirect assay artifacts.
Basic: What are the critical stability considerations for long-term storage of this compound?
Answer:
Q. Degradation pathways :
- Hydrolysis of the carboxamide bond under acidic/basic conditions.
- Oxidation of the thioxo group to sulfoxide in the presence of peroxides.
Advanced: How can high-throughput screening (HTS) and machine learning accelerate SAR studies for derivatives?
Answer:
- HTS workflow :
- Synthesize a focused library (50–100 derivatives) with modular substitutions (e.g., varying aryl groups at N-position).
- Screen against target panels (e.g., kinase inhibition, cytotoxicity).
- Use cluster analysis to group compounds by activity profiles.
- Machine learning :
- Train models on descriptors (e.g., logP, topological polar surface area) to predict bioactivity.
- Apply ICReDD’s informatics-driven approach to prioritize synthetic targets .
Q. Table 2: Example HTS Data Output
| Derivative | Substitution | IC₅₀ (nM) | Selectivity Index |
|---|---|---|---|
| A1 | 4-Fluorophenyl | 12.3 | 8.5 |
| A2 | 3-Chlorophenyl | 9.8 | 6.2 |
Advanced: What strategies optimize reaction scalability while maintaining enantiomeric purity in chiral derivatives?
Answer:
- Catalytic asymmetric synthesis : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or organocatalysts (e.g., proline derivatives) to control stereochemistry.
- Process intensification :
- Continuous flow reactors enhance heat/mass transfer, reducing racemization risks.
- In-line NMR monitoring detects enantiomer drift in real time .
Q. Critical factors :
- Residence time distribution (RTD) in flow systems.
- Catalyst loading and recycling efficiency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
